3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- is a compound belonging to the benzodiazepine family, which is characterized by its efficacy in modulating central nervous system activity. This compound has garnered interest for its potential therapeutic applications, particularly in the realm of anxiolytics and sedatives.
This compound is classified under the category of benzodiazepines, specifically as a halogenated benzodiazepine due to the presence of chlorine in its structure. It is also categorized as an ethoxy-substituted benzodiazepine, reflecting its ethoxy group.
The synthesis of 3H-1,4-benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- typically involves several key steps:
The synthetic routes may vary based on starting materials and desired substitutions. For instance, one method involves treating 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-one with ethyl bromide under basic conditions to yield the ethoxy derivative .
The molecular structure of 3H-1,4-benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- features a fused benzene and diazepine ring system with specific substituents at designated positions:
The compound exhibits specific spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
3H-1,4-benzodiazepin-2(1H)-one can undergo various chemical reactions:
For instance, one method involves treating the compound with sodium hydroxide to yield a hydroxy derivative .
The mechanism by which 3H-1,4-benzodiazepin-2(1H)-one exerts its effects is primarily through modulation of neurotransmitter systems:
Studies have shown that compounds in this class exhibit significant central nervous system depressant activity when tested in animal models .
The physical properties of 3H-1,4-benzodiazepin-2(1H)-one include:
Chemical properties include:
3H-1,4-benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl-, has several potential applications:
This compound represents a significant area of interest within medicinal chemistry and pharmacology due to its structural attributes and biological effects.
Introducing chlorine at the C8 position requires careful timing and reagent selection to avoid regioisomer formation. Two primary approaches dominate:
Table 1: Halogenation Methods for 8-Chloro Substitution
Strategy | Reagents/Conditions | Regioselectivity (C8:C7:C9) | Reported Yield Range | Key Limitation |
---|---|---|---|---|
Direct Electrophilic | Cl₂, CH₂Cl₂, 0°C, 2h | ~60:30:10 | 45-60% | Over-chlorination, Isomer mixture |
Directed Ortho-Metalation | i) LDA, THF, -78°C; ii) C₂Cl₆, -78°C | >95:<5:0 | 70-85% | Requires DG manipulation, Anhydrous |
The quaternary N1-methyl group is typically installed early via N-alkylation of a benzodiazepinone precursor. Key methodologies include:
Introducing the 5-ethoxy group often involves nucleophilic displacement of a 5-leaving group (LG) or direct oxidative ethoxylation:
Phase-transfer catalysts (PTCs) enhance alkylation efficiency at N1 and O5, particularly in biphasic systems. Tetrabutylammonium bromide (TBAB) or more lipophilic Aliquat 336® facilitates the transfer of ethoxide or methyl anion equivalents into the organic phase:
Microwave irradiation revolutionizes the formation of the benzodiazepine core and subsequent modifications:
Table 2: Impact of Catalysis & Microwave Irradiation on Key Steps
Reaction Step | Traditional Method (Yield/Time) | Catalytic/Microwave Method (Yield/Time) | Key Improvement |
---|---|---|---|
Benzodiazepine Core Formation | Ac₂O, 80°C, 6h (78%) | MW, 180°C, 20min (>90%) | Yield ↑12%, Time ↓80%, Purity ↑ |
N1-Methylation | CH₃I, K₂CO₃, DMF, 50°C, 8h (82%) | CH₃I, NaOH (aq), TBAB, Toluene, 50°C, 4h (>95%) | Conversion ↑13%, Time ↓50% |
5-Ethoxylation (SₙAr) | NaOEt, EtOH, reflux, 12h (65%) | i) MW, 150°C, 30min (80%) or ii) NaOEt, CuI/phen, Cs₂CO₃, Toluene, 110°C, 12h (85%) | Yield ↑15-20%, Time ↓ (MW) |
While the parent 1,4-benzodiazepin-2-one scaffold is non-chiral, C3 substitution (not present in the target molecule) or incorporation into fused systems can create stereocenters. For the unsubstituted C3 position in 8-chloro-5-ethoxy-1-methyl-3H-1,4-benzodiazepin-2(1H)-one, stereochemistry is not a concern. However, related synthetic strategies for chiral analogs provide context:
For C3-substituted analogs (e.g., 3-hydroxy, 3-amino), diastereomeric salt formation is common. Using chiral acids like (+)- or (-)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water mixtures separates enantiomers after forming crystalline diastereomeric salts. Preparative Chiral HPLC on columns like Chiralpak® AD-H or AS-H with hexane/isopropanol mobile phases achieves baseline separation of enantiomers for pharmacologically relevant analogs, albeit with low throughput for large-scale synthesis [7].
Catalytic asymmetric hydrogenation of C3-C4 imino precursors or enzymatic desymmetrization offers enantioselective routes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: